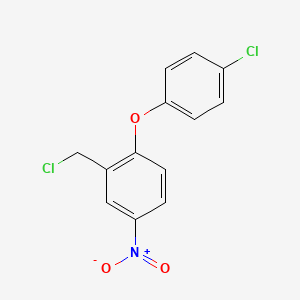

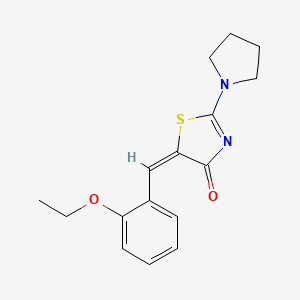

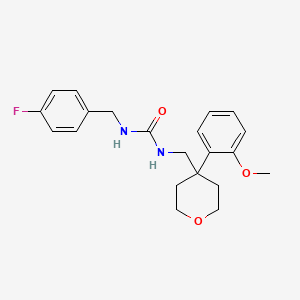

N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride” is a compound that belongs to the family of Antazoline Hydrochloride . It’s used as a pharmaceutical reference standard for pharmaceutical testing .

Synthesis Analysis

While specific synthesis methods for “N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride” are not available, similar compounds such as “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” have been synthesized and used for polymerization reactions . Another related compound, “N-(2-Aminoethyl)-oleamide”, has been used to gel edible vegetable oils .Molecular Structure Analysis

The molecular structure of a similar compound, “N-(2-Aminoethyl)maleimide Hydrochloride”, has a molecular weight of 176.60 .Chemical Reactions Analysis

Amines, which are related to the compound , have characteristic absorptions in the infrared spectrum. They also show specific behavior in 1H NMR spectra .Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate closely related to N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride, has been identified as crucial in the natural synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) illustrates the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting the potential of enzymatic approaches in drug synthesis and modification (Magadum & Yadav, 2018).

Anticonvulsant Activity

The work by Pańczyk et al. (2018) on the synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, showcases the broad applicability of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride derivatives. Their research demonstrates the compound's potential in developing new anticonvulsant drugs, which could lead to advancements in epilepsy treatment (Pańczyk et al., 2018).

Analgesic and Antimicrobial Activities

Another significant area of application is in the development of compounds with analgesic and antimicrobial activities. Sahu et al. (2009) synthesized substituted aryl-N-chalconyl aminophenols, further processed to generate novel isoxazole derivatives, some of which showed significant analgesic and antimicrobial properties. This suggests that derivatives of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride could serve as promising candidates for new analgesic and antimicrobial agents (Sahu et al., 2009).

Insecticidal Agents

Rashid et al. (2021) focused on the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Their findings indicate that specific phenoxyacetamide derivatives exhibit excellent insecticidal properties, highlighting the compound's utility in agricultural pest control (Rashid et al., 2021).

Biomedical Applications

The preparation of N-(2-aminoethyl)-2-acetamidyl gellan gum by Novac et al. (2013) for potential biomedical applications showcases the versatility of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride derivatives. Their study underscores the importance of these compounds in developing new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Novac et al., 2013).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride” are not available, research into similar compounds, such as thermoresponsive nanogels of modified poly((di(ethylene glycol) methyl ether methacrylate)-co-(2-aminoethyl methacrylate))s, suggests potential applications in drug delivery .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-phenoxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)8-14-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEALSAPHDTRRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2798405.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)

![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798416.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2798418.png)

methanone](/img/structure/B2798425.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2798426.png)